molecular formula C23H24N2O3 B12385353 (E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B12385353
M. Wt: 376.4 g/mol
InChI Key: BNTYDBBGNPFECO-VAWYXSNFSA-N
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Description

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains an indole core, a methoxy group, and a prop-2-enamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 7-position of the indole ring can be done using methanol and a suitable catalyst.

    Amide Formation: The final step involves coupling the indole derivative with the appropriate prop-2-enamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form saturated amides.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The methoxy group and the prop-2-enamide moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-ethylamine: An indole derivative with similar structural features but lacking the methoxy and prop-2-enamide groups.

    Vanillin acetate: Contains a methoxy group and an aromatic ring but differs significantly in structure and properties.

Uniqueness

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide is unique due to its combination of an indole core, a methoxy group, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+

InChI Key

BNTYDBBGNPFECO-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC2=C1NC=C2/C=C/C(=O)NCCC3=CC=CC=C3OCC=C

Canonical SMILES

COC1=CC=CC2=C1NC=C2C=CC(=O)NCCC3=CC=CC=C3OCC=C

Origin of Product

United States

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